

# Altretamine as a cytotoxic alkylating antineoplastic agent

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## Compound of Interest

Compound Name: Altretamine

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An In-depth Technical Guide to **Altretamine** as a Cytotoxic Alkylating Antineoplastic Agent

## Executive Summary

**Altretamine** (also known as hexamethylmelamine) is a synthetic, orally administered cytotoxic agent belonging to the methylmelamine class of antineoplastic drugs.[1] Approved by the U.S. FDA in 1990, it is primarily indicated for the palliative, single-agent treatment of patients with persistent or recurrent ovarian cancer following first-line therapy with cisplatin and/or other alkylating agent-based combinations.[2][3] While structurally similar to traditional alkylating agents, its precise mechanism of action is unique, requiring metabolic activation to exert its cytotoxic effects. This process, mediated by the cytochrome P450 enzyme system, generates reactive intermediates, including formaldehyde and electrophilic iminium species, which subsequently damage tumor cells by interacting with macromolecules like DNA and proteins.[2][4] This document provides a comprehensive technical overview of **altretamine**, detailing its mechanism of action, pharmacokinetic profile, clinical efficacy, and associated toxicities. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

## Introduction

**Altretamine**, with the chemical name N2,N2,N4,N4,N6,N6-Hexamethyl-1,3,5-triazine-2,4,6-triamine, is a symmetric s-triazine derivative.[2] Initially synthesized in 1885, its antineoplastic properties were discovered much later, leading to its approval for clinical use in 1990.[2] It is

primarily used as a salvage therapy for refractory ovarian cancer, offering an oral treatment option that is generally well-tolerated.[5][6] Although classified as an alkylating agent, it is not directly cross-resistant with classical alkylating agents, suggesting a distinct mechanistic profile.[6] Its activity is dependent on extensive metabolism in the liver, a key characteristic that differentiates it from many other cytotoxic drugs.[4]

## Mechanism of Action

The cytotoxic effect of **altretamine** is not fully elucidated but is known to be dependent on its metabolic activation.[4][7][8] The parent compound itself is inactive.

**2.1 Metabolic Activation** Administered orally, **altretamine** undergoes rapid and extensive N-demethylation in the liver, a process mediated by the CYP450 enzyme system.[2][4] This metabolic conversion produces a cascade of reactive intermediates. The primary metabolites are pentamethylmelamine and tetramethylmelamine.[7] Subsequent demethylation steps generate carbinolamine (methylol) intermediates.[2]

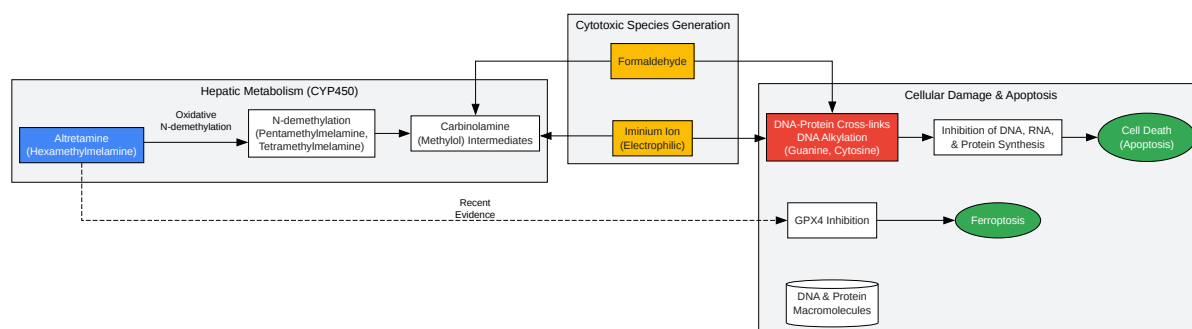
**2.2 Generation of Cytotoxic Species** The carbinolamine intermediates are unstable and spontaneously decompose to generate two key cytotoxic species:

- **Formaldehyde:** This weakly alkylating species is produced during each demethylation step.[2]
- **Iminium Ions:** These electrophilic species are also formed from the carbinolamine intermediates.[2][4]

**2.3 Molecular Damage** The reactive metabolites of **altretamine** cause cytotoxicity through multiple mechanisms:

- **DNA and Protein Alkylation:** The iminium ions can react covalently with guanine and cytosine residues in DNA, as well as with proteins.[2]
- **DNA Cross-linking:** Both iminium ions and formaldehyde can mediate the formation of DNA-protein and potentially DNA-DNA interstrand cross-links.[2] This damage interferes with DNA replication and transcription, ultimately leading to the inhibition of DNA, RNA, and protein synthesis and triggering cell death in rapidly dividing cancer cells.[1][4][7]

- GPX4 Inhibition: Recent studies suggest that **altretamine** may also exert its antineoplastic effects by inhibiting glutathione peroxidase 4 (GPX4), an enzyme critical for protecting cells from ferroptosis, a form of iron-dependent programmed cell death.[9][10] This inhibition leads to an accumulation of lipid peroxides and can trigger ferroptosis in cancer cells.[10]



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**Caption:** Metabolic activation and cytotoxic mechanism of **altretamine**.

## Pharmacokinetics and Metabolism

**Altretamine** is administered orally and exhibits variable absorption.[1] Its pharmacokinetic profile is characterized by extensive hepatic metabolism, which is crucial for its therapeutic activity.

Table 1: Physicochemical and Pharmacokinetic Properties of **Altretamine**

Parameter	Value	Reference
Chemical Formula	<b>C<sub>9</sub>H<sub>18</sub>N<sub>6</sub></b>	<a href="#">[2]</a>
Molar Mass	210.285 g·mol <sup>-1</sup>	<a href="#">[2]</a>
Administration	Oral	<a href="#">[1]</a> <a href="#">[4]</a>
Absorption	Well absorbed from the GI tract	<a href="#">[7]</a> <a href="#">[11]</a>
Peak Plasma Conc. (Tmax)	0.5 - 3 hours	<a href="#">[11]</a>
Protein Binding	94%	<a href="#">[2]</a>
Metabolism	Extensive hepatic N-demethylation via CYP450	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[11]</a>
Active Metabolites	Pentamethylmelamine, Tetramethylmelamine	<a href="#">[7]</a>
Elimination Half-life	4.7 - 10.2 hours	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[11]</a>

| Excretion | Primarily via urine (>90% as metabolites, <1% unchanged) | [\[7\]](#)[\[11\]](#) |

The significant inter- and intra-patient variability in bioavailability, likely due to a strong first-pass effect, presents a clinical challenge.[\[12\]](#)[\[13\]](#)

## Clinical Efficacy

**Altretamine** is primarily indicated as a second-line or salvage therapy for persistent or recurrent advanced ovarian cancer, particularly in patients who have previously responded to platinum-based therapy.[\[1\]](#)[\[2\]](#)[\[6\]](#)

**4.1 Single-Agent Therapy** As a single agent, **altretamine** has demonstrated objective response rates ranging from 0% to 39% in patients with advanced ovarian cancer.[\[6\]](#)[\[14\]](#) Response rates tend to be higher in patients who were previously sensitive to platinum-based chemotherapy.[\[6\]](#) One phase II study in patients with platinum-resistant recurrent ovarian cancer reported a partial response rate of 9.7% (intent-to-treat), with stable disease in an additional eight patients

out of 26 evaluable.[9][15] Another study of 17 patients with recurrent epithelial ovarian cancer reported that 35% achieved complete or partial remission.[16]

4.2 Combination Therapy There is evidence that adding **altretamine** to platinum-based induction regimens may improve long-term survival, especially in patients with limited residual disease.[6] A study combining **altretamine** with sarcolysine for advanced ovarian carcinoma reported a total apparent response rate of 47.2% among 19 evaluable patients.[17]

Table 2: Summary of **Altretamine** Efficacy in Platinum-Resistant/Refractory Ovarian Cancer

Study / Trial	Treatment Regimen	No. of Patients	Objective Response Rate (ORR)	Median Time to Progression	Median Overall Survival	Reference
Markman et al. (GOG Phase II)	Altretamine 260 mg/m <sup>2</sup> /day for 14 days every 28 days	36 (30 evaluable for response)	10% (1 CR, 2 PR)	-	-	[18]
van der Burg et al.	Altretamine 260 mg/m <sup>2</sup> /day for 14 days every 28 days	31 (26 evaluable for response)	9.7% (3 PR)	10 weeks	34 weeks	[9][15]

| Malik et al. | **Altretamine** | 17 | 35% (CR + PR) | 6.0 months | 15.1 months |[16] |

CR: Complete Response; PR: Partial Response

## Toxicity and Adverse Effects

The dose-limiting toxicities of **altretamine** are primarily gastrointestinal, neurological, and hematological.[6][14] The side effect profile can be similar to that of cisplatin.[14]

- Gastrointestinal: Nausea and vomiting are the most common adverse effects.[4]
- Neurological: Peripheral neuropathy (numbness, tingling) and central nervous system effects (ataxia, confusion, dizziness) can occur and may require dose reduction or discontinuation. [4][11]
- Hematological: Myelosuppression, including leukopenia, thrombocytopenia, and anemia, is a potential side effect that requires regular blood count monitoring.[4][7][11]
- Hepatotoxicity: While rare, mild and self-limited serum enzyme elevations have been reported.[1]

Table 3: Common Adverse Events Associated with **Altretamine** Therapy

Adverse Event Category	Specific Effects	Frequency / Severity	Management / Monitoring	Reference
Gastrointestinal	Nausea, Vomiting, Diarrhea, Anorexia	Common, can be dose-limiting	Antiemetic medications	[4][14]
Neurological	Peripheral Neuropathy, Ataxia, Dizziness, Mood Disorders	Can be dose-limiting	Regular neurologic function monitoring; dose interruption/reduction	[4][11]
Hematological	Leukopenia, Thrombocytopenia, Anemia	Common	Monthly peripheral blood counts	[4][11]
Dermatologic	Rash, Pruritus, Alopecia	Rare	Symptomatic treatment	[1][11]

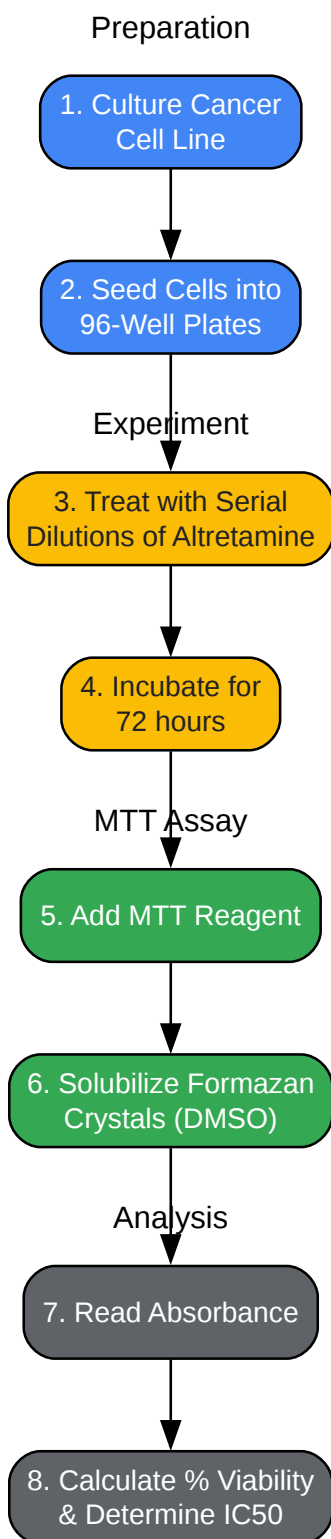
| Hepatic | Elevated Serum Enzymes | Low rate, generally mild and self-limited | Monitor liver function as clinically indicated [[1] |

## Experimental Protocols

This section provides representative methodologies for evaluating the cytotoxic and pharmacokinetic properties of **altretamine**.

**6.1 Protocol: In Vitro Cytotoxicity Assessment via MTT Assay** This protocol outlines a standard procedure to determine the cytotoxic effects of **altretamine** on a cancer cell line (e.g., ovarian cancer cell line like A2780).

- **Cell Culture:** Culture human ovarian cancer cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **Cell Seeding:** Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
- **Drug Treatment:** Prepare serial dilutions of **altretamine** in culture medium. Replace the medium in the wells with medium containing various concentrations of **altretamine**. Include vehicle-only controls.
- **Incubation:** Incubate the plates for a specified period (e.g., 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control wells. Plot a dose-response curve and determine the IC<sub>50</sub> (the concentration of drug that inhibits cell growth by 50%).



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**Caption:** Experimental workflow for *in vitro* cytotoxicity assessment.



## 6.2 Protocol: Pharmacokinetic Analysis in a Rodent Model

- **Animal Model:** Use adult female Sprague-Dawley rats. Acclimate animals for at least one week.
- **Drug Administration:** Administer a single dose of **altretamine** orally via gavage at a predetermined concentration (e.g., 50 mg/kg).
- **Blood Sampling:** Collect blood samples (e.g., via tail vein or retro-orbital sinus) into heparinized tubes at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- **Plasma Separation:** Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
- **Sample Preparation:** Perform a liquid-liquid extraction or solid-phase extraction on the plasma samples to isolate **altretamine** and its primary metabolites.
- **LC-MS/MS Analysis:** Quantify the concentrations of **altretamine** and its metabolites (pentamethylmelamine, tetramethylmelamine) using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- **Pharmacokinetic Calculation:** Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and calculate key parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC (Area Under the Curve), and elimination half-life (t<sub>1/2</sub>).

## Drug Interactions

The metabolism and effects of **altretamine** can be altered by co-administration with other drugs.

Table 4: Clinically Significant Drug Interactions with **Altretamine**

Interacting Drug/Class	Effect of Interaction	Mechanism	Management Recommendation	Reference
Cimetidine	Increased <b>altretamine</b> half-life and toxicity	Inhibition of hepatic microsomal enzymes (CYP450)	Avoid combination if possible; monitor for increased toxicity	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[11]</a>
MAO Inhibitors	Severe orthostatic hypotension	Unknown	Concomitant use is contraindicated	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[11]</a>

| Pyridoxine (Vitamin B<sub>6</sub>) | Decreased effectiveness of **altretamine**/cisplatin regimens | Unknown mechanism of reduced efficacy | Avoid co-administration in this specific combination regimen | [\[2\]](#)[\[11\]](#) |

## Conclusion and Future Directions

**Altretamine** remains a valuable therapeutic option for the palliative treatment of recurrent or persistent ovarian cancer. Its unique mechanism of action, which relies on metabolic activation to produce cytotoxic species, distinguishes it from classical alkylating agents and provides a rationale for its use in platinum-resistant disease. However, its clinical utility is hampered by variable bioavailability and a significant toxicity profile.

Future research should focus on several key areas:

- **Formulation Development:** Creating novel formulations, potentially for intravenous administration, could overcome the issue of variable oral bioavailability and first-pass metabolism, leading to more predictable clinical outcomes.[\[13\]](#)
- **Mechanism Elucidation:** Further investigation into its role as a GPX4 inhibitor and inducer of ferroptosis could open new avenues for combination therapies and identify biomarkers for patient selection.[\[9\]](#)[\[10\]](#)

- Combination Strategies: Rational design of combination therapies that exploit its unique mechanism, perhaps with agents that modulate CYP450 activity or enhance ferroptosis, could improve its therapeutic index.

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